molecular formula C14H11ClN2O3 B3190188 2-(2-Aminobenzamido)-5-chlorobenzoic acid CAS No. 40082-89-1

2-(2-Aminobenzamido)-5-chlorobenzoic acid

Cat. No.: B3190188
CAS No.: 40082-89-1
M. Wt: 290.7 g/mol
InChI Key: CJUZTHHXEUFUPA-UHFFFAOYSA-N
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Description

2-(2-Aminobenzamido)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminobenzamido)-5-chlorobenzoic acid is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can affect gene expression.

Mode of Action

This compound interacts with its target, HDAC, by binding to the zinc ion in the active site of the enzyme . This interaction inhibits the deacetylation process, leading to an increase in acetylation levels of histone proteins. The increased acetylation loosens the DNA around the histones, leading to an upregulation of gene expression.

Biochemical Pathways

The compound’s action primarily affects the histone acetylation-deacetylation pathway . By inhibiting HDAC, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This affects the downstream process of gene transcription, potentially upregulating the expression of certain genes.

Result of Action

The inhibition of HDAC by this compound leads to changes in gene expression at the molecular level . At the cellular level, this can lead to various effects depending on the specific genes that are upregulated. For example, if genes that suppress tumor growth are upregulated, this could potentially lead to anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzamido)-5-chlorobenzoic acid typically involves the reaction of 2-aminobenzoic acid with 5-chlorobenzoic acid under specific conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis. This method offers the advantage of reduced reaction times and higher yields. The use of microwave irradiation can significantly enhance the reaction rate and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzamido)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-(2-Aminobenzamido)-5-chlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: A simpler benzamide derivative known for its use in medicinal chemistry.

    5-Chlorobenzoic acid: A precursor in the synthesis of various organic compounds.

    N-(2-Aminophenyl)benzamide: Another benzamide derivative with potential biological activities.

Uniqueness

2-(2-Aminobenzamido)-5-chlorobenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZTHHXEUFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314774
Record name 2-(2-Aminobenzamido)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40082-89-1
Record name NSC288395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Aminobenzamido)-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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